1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenyl group: This step involves the attachment of a phenyl group to the pyrrolidinone ring, often through a substitution reaction.
Bromination and methylation: The aromatic ring is brominated and methylated to introduce the 4-bromo-2-methylphenyl group.
Urea formation: The final step involves the formation of the urea linkage, typically through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or various organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-(4-Fluoro-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 1-(4-Iodo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Uniqueness
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromine atom with the pyrrolidinone and urea moieties may confer specific properties that make it distinct from other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-9-13(19)7-8-16(12)21-18(24)20-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMBIMMPEHMQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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